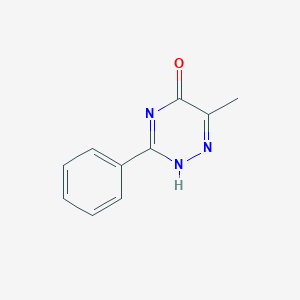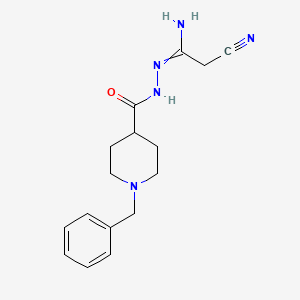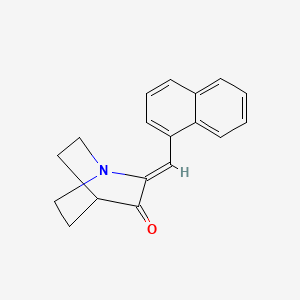
6-methyl-3-phenyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-phenyl-2H-1,2,4-triazin-5-one is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields of scientific research
Chemical Reactions Analysis
6-methyl-3-phenyl-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
6-methyl-3-phenyl-2H-1,2,4-triazin-5-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In biology, it has potential applications in the study of biochemical pathways and molecular interactions. In medicine, this compound is being investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-methyl-3-phenyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-methyl-3-phenyl-2H-1,2,4-triazin-5-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound stands out due to its specific applications and the unique effects it exerts in various scientific fields.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique properties and mechanisms of action make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development are likely to uncover even more applications and benefits of this compound.
Properties
IUPAC Name |
6-methyl-3-phenyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-10(14)11-9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOHHBLOVGBIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide](/img/structure/B7787598.png)
formate)](/img/structure/B7787603.png)

![5-cyano-N-[[(2-fluorophenyl)methoxyamino]methylidene]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B7787613.png)


![methyl 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B7787629.png)
![(2Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B7787637.png)
![2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid](/img/structure/B7787639.png)
![(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B7787649.png)

![N,N-dimethyl-4-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B7787653.png)

![2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7787673.png)
